Hexobendine dihydrochloride
Description
Contextualization within Cardiovascular and Cerebrovascular Pharmacology
In the realm of pharmacology, hexobendine (B1673226) is classified as a vasodilator that impacts both the cardiovascular and cerebrovascular systems. drugcentral.orgncats.io Its primary action involves the dilation of blood vessels, which has led to its investigation for conditions characterized by restricted blood flow. drugbank.comdrugbank.com
Within cardiovascular pharmacology, hexobendine has been noted for its ability to dilate coronary arteries. drugcentral.org This effect is of particular interest in the context of angina pectoris, a condition resulting from inadequate blood supply to the heart muscle. drugbank.comjournals.co.za Research has explored its capacity to improve myocardial blood flow and metabolism. nih.gov
Simultaneously, its role in cerebrovascular pharmacology is significant. The compound is known to be a potent dilator of cerebral arteries, suggesting its potential utility in managing cerebrovascular diseases where enhancing cerebral blood flow is a key therapeutic goal. drugcentral.orgpopline.org Studies have specifically examined its effects on both regional and total cerebral blood flow in patients with cerebrovascular conditions. ahajournals.orgneurology.org
Historical Perspective of its Investigation
The investigation of hexobendine dates back to the mid-20th century. It was originated by the Austrian company Chemie Linz Ag and patented in 1964. wikipedia.org The synthesis of hexobendine involves a reaction between 3,4,5-trimethoxybenzoyl chloride and 3-chloropropanol, followed by a reaction with 1,2-dimethylethylenediamine. wikipedia.org It was introduced as a commercial product, under the name Reoxyl, in West Germany in 1966. chemicalbook.com
Throughout the late 1960s and 1970s, hexobendine was the subject of numerous clinical investigations, particularly in Europe, for its potential therapeutic applications in treating cerebrovascular and coronary artery diseases. ncats.ioncats.io A double-blind trial for its efficacy in treating angina pectoris was conducted between 1967 and 1968. journals.co.za Further studies in the early 1970s continued to explore its effects on cerebral blood flow and metabolism in patients with ischemic cerebrovascular disease. nih.govneurology.org Despite its widespread investigation and use in countries like Austria and Germany, it has not received approval for use in the United States or the United Kingdom. drugbank.comnih.gov
Structure
2D Structure
Properties
IUPAC Name |
3-[methyl-[2-[methyl-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]amino]ethyl]amino]propyl 3,4,5-trimethoxybenzoate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44N2O10.2ClH/c1-31(11-9-15-41-29(33)21-17-23(35-3)27(39-7)24(18-21)36-4)13-14-32(2)12-10-16-42-30(34)22-19-25(37-5)28(40-8)26(20-22)38-6;;/h17-20H,9-16H2,1-8H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOKUMNZQFCEPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC)CCN(C)CCCOC(=O)C2=CC(=C(C(=C2)OC)OC)OC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46Cl2N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90964485 | |
| Record name | (Ethane-1,2-diyl)bis[(methylazanediyl)propane-3,1-diyl] bis(3,4,5-trimethoxybenzoate)--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90964485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
665.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50-62-4 | |
| Record name | Hexobendine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Ethane-1,2-diyl)bis[(methylazanediyl)propane-3,1-diyl] bis(3,4,5-trimethoxybenzoate)--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90964485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexobendine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.050 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXOBENDINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P60CS4TIHV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Action
Adenosine (B11128) Pathway Modulation
The most well-documented mechanism of hexobendine (B1673226) is its interaction with the adenosine pathway. Adenosine is a crucial signaling molecule in the body, particularly in the regulation of coronary blood flow and myocardial function. nih.gov
Hexobendine is a potent inhibitor of adenosine uptake into cells, which effectively increases the concentration of adenosine in the extracellular space. This action prevents the rapid clearance of adenosine, thereby prolonging and enhancing its local signaling effects. Research has demonstrated this inhibitory action across different cell types. For instance, hexobendine significantly inhibits the uptake of adenosine by rat erythrocytes. This is thought to contribute to a higher concentration of available adenosine in the plasma, which can then act on coronary vessels. nih.gov
Further studies in the isolated epithelium of the guinea pig jejunum revealed that hexobendine, along with other vasodilators like dipyridamole (B1670753) and dilazep, inhibited the uptake of adenosine when administered on the blood side of the tissue. However, no significant inhibition was observed when it was administered on the lumen side, suggesting a specific interaction with transporters on the basolateral membrane of the epithelial cells.
| Model System | Key Findings | Reference |
| Rat Erythrocytes | Considerable in-vitro inhibition of adenosine uptake. | nih.gov |
| Guinea Pig Jejunum Epithelium | Inhibition of adenosine uptake from the blood side, but not from the lumen side. |
By increasing the extracellular concentration of adenosine, hexobendine potentiates adenosine-mediated physiological responses. In the cardiovascular system, this leads to significant vasodilation, particularly in the coronary arteries. nih.gov Studies have shown that the vasodilatory and negative chronotropic (heart rate-slowing) effects of exogenous adenosine are enhanced when perfused with hexobendine. nih.gov
This mechanism is particularly relevant under hypoxic (low oxygen) conditions. During hypoxia, tissues release adenosine as a protective signal to increase blood flow and oxygen supply. nih.gov Hexobendine's ability to inhibit adenosine reuptake amplifies this natural protective mechanism, helping to maintain normal aerobic energy metabolism in the heart. nih.gov This potentiation of adenosine is considered a key factor in the coronary vasodilating action of hexobendine. nih.gov
Cyclic AMP Pathway Modulation
The role of hexobendine in directly modulating the cyclic adenosine monophosphate (cAMP) pathway is not extensively documented in scientific literature. The compound's primary actions are attributed to its effects on the adenosine pathway.
There is no direct evidence from the available research to suggest that hexobendine functions by inhibiting the uptake of cyclic AMP. The primary mechanism identified for hexobendine is the inhibition of the nucleoside transporter responsible for adenosine uptake, not the transport of cyclic nucleotides.
While a direct action on cAMP uptake by hexobendine is not established, the broader signaling pathways involved in vasodilation often involve second messengers like cAMP. Generally, vasodilators can increase intracellular levels of cAMP or cyclic guanosine (B1672433) monophosphate (cGMP), which in turn leads to the relaxation of vascular smooth muscle. researchgate.net This is often achieved by activating adenylyl cyclase (the enzyme that produces cAMP) or by inhibiting phosphodiesterases (PDEs), the enzymes that degrade cAMP. nih.gov For example, stimulation of certain receptors can activate the adenylyl cyclase system and increase cAMP biosynthesis, leading to smooth muscle relaxation. drugbank.com However, the vasodilatory effects of hexobendine are more directly and consistently linked to its potentiation of adenosine, which acts on its own specific cell surface receptors, rather than a primary action on the cAMP pathway itself.
Vasodilatory Mechanisms
Hexobendine is classified as a vasodilator, and its primary mechanism for achieving this effect is through the enhancement of adenosine's actions. drugbank.comdrugbank.com This leads to a marked increase in blood flow in specific vascular beds.
In studies using anesthetized cats, a dose of 0.25 mg/kg of hexobendine was shown to cause a significant increase in myocardial blood flow and a decrease in myocardial metabolic heat production, without substantially affecting systemic blood pressure or cardiac contractility. nih.govnih.gov These effects highlight its relatively selective action on coronary vessels at certain doses. nih.govnih.gov However, it is important to note that at higher doses (0.5 and 1.0 mg/kg), hexobendine can lead to a decrease in systemic arterial blood pressure and a reduction in myocardial contractility. nih.govnih.gov
The vasodilatory action is directly tied to the inhibition of adenosine uptake. By amplifying the effects of locally released adenosine, hexobendine effectively relaxes the smooth muscle of blood vessels, leading to increased vessel diameter and enhanced blood flow. nih.gov
| Experimental Model | Dose | Observed Vasodilatory and Hemodynamic Effects | Reference |
| Anesthetized Cats | 0.25 mg/kg | Markedly increased myocardial blood flow; decreased myocardial metabolic heat production; no significant change in systemic blood pressure or contractility. | nih.govnih.gov |
| Anesthetized Cats | 0.5 - 1.0 mg/kg | Decreased systemic arterial blood pressure; decreased myocardial contractility. | nih.govnih.gov |
| Isolated Guinea Pig Hearts | Not specified | Potentiated the coronary vasodilation effects of exogenous adenosine. | nih.gov |
Coronary Vasodilation: Mechanistic Insights
Hexobendine is a potent coronary vasodilator, a property largely attributed to its interaction with adenosine, a key endogenous regulator of coronary blood flow. cbsmd.cn The primary mechanism is the potentiation of adenosine's effects. nih.gov In isolated guinea-pig hearts, hexobendine was shown to enhance both the negative chronotropic (rate-reducing) and coronary vasodilatory responses to exogenously administered adenosine. nih.gov This suggests that hexobendine amplifies the natural signaling pathway of adenosine, leading to more pronounced vasodilation.
However, the relationship is complex. Some studies indicate that while hexobendine potentiates the effects of adenosine itself, it does not enhance the coronary vasodilation caused by other stimuli like isoprenaline or hypoxia. nih.gov This has led to the hypothesis that the vasoactive metabolite released by the heart during states of hypoxia or catecholamine stimulation may not be adenosine, or that hexobendine's action is highly specific to the adenosine pathway. nih.gov
Cerebral Vasodilation: Mechanistic Insights
Hexobendine has been demonstrated to increase cerebral blood flow in patients with cerebrovascular disease. nih.govnih.govkarger.com Studies have documented its ability to improve hemispheric cerebral blood flow, contributing to its investigation as a therapy for ischemic cerebrovascular conditions. nih.govkarger.com
The mechanism underlying its effects on cerebral circulation is believed to be analogous to its action in the coronary system, involving the potentiation of endogenous vasodilators like adenosine. jst.go.jp By enhancing the local concentration or effect of these substances, hexobendine helps to increase blood perfusion in the brain, which is critical in managing ischemic states. nih.govjst.go.jp
Differential Vascular Effects
The vasodilatory action of hexobendine exhibits a notable dose-dependent differential effect between the coronary and systemic vasculature. At lower therapeutic concentrations, it demonstrates a degree of selectivity for the coronary circulation.
In animal studies, a dose of 0.25 mg/kg was found to significantly increase myocardial blood flow without affecting systemic arterial blood pressure or cardiac contractility. nih.govnih.gov This indicates a targeted action on the coronary vessels. However, at higher doses of 0.5 and 1.0 mg/kg, hexobendine caused a decrease in systemic arterial blood pressure, suggesting a more generalized vasodilatory effect that includes peripheral resistance arteries, such as the femoral artery. nih.govnih.gov This broader systemic vasodilation at higher concentrations contributes to a reduction in total peripheral resistance.
| Dose | Effect on Myocardial Blood Flow | Effect on Systemic Arterial Blood Pressure | Implied Vascular Bed Selectivity |
|---|---|---|---|
| 0.25 mg/kg | Markedly Increased | No significant influence | Primarily Coronary Vasculature |
| 0.5 - 1.0 mg/kg | Increased | Decreased | Coronary and Systemic/Peripheral Vasculature |
Cardioprotective and Neuroprotective Mechanisms Beyond Vasodilation
Beyond its primary role as a vasodilator, hexobendine exerts direct protective effects on cardiac and neural tissues, particularly under conditions of oxygen deprivation.
Myocardial Oxygen Metabolism and Supply-Demand Balance
Hexobendine favorably alters the balance between myocardial oxygen supply and demand. By inducing marked coronary vasodilation, it increases myocardial blood flow, thereby enhancing oxygen supply to the cardiac tissue. nih.govnih.gov Concurrently, it has been shown to decrease myocardial metabolic heat production. nih.govnih.gov This reduction in metabolic rate signifies a decrease in the heart's energy and oxygen demand. The dual action of increasing supply while reducing demand is a key component of its anti-anginal properties.
| Parameter | Effect of Hexobendine (0.25 mg/kg) | Mechanism |
|---|---|---|
| Oxygen Supply | Increased | Marked increase in myocardial blood flow via coronary vasodilation. nih.govnih.gov |
| Oxygen Demand | Decreased | Reduction in myocardial metabolic heat production. nih.govnih.gov |
Cellular Protection Against Hypoxia/Ischemia in Cardiac Tissues
Hexobendine demonstrates a direct cellular protective effect on cardiac muscle during hypoxic events. In laboratory settings, it was found to protect isolated rabbit atria from the decline in contractility that typically occurs following the removal of oxygen. nih.govnih.gov This finding suggests that hexobendine helps preserve myocardial function and integrity even when oxygen supply is compromised, an effect that is independent of its vasodilatory action. nih.govnih.gov
Influence on Cerebral Cortical Neuronal Activity
The neuroprotective effects of hexobendine are primarily understood through its impact on cerebral hemodynamics and metabolism. By increasing cerebral blood flow, the compound improves the delivery of oxygen and glucose to brain tissue, which is crucial for neuronal survival during ischemic events. nih.govjst.go.jp While this improvement in circulation and metabolism is considered protective for neurons, the available scientific literature does not provide detailed insights into a direct modulatory effect of hexobendine on the electrophysiological activity of cerebral cortical neurons. Its neuroprotective capacity is therefore mainly attributed to the restoration of a more favorable metabolic environment rather than a direct influence on neuronal firing or synaptic transmission.
Exploratory Mechanistic Research
Further investigation into the molecular and cellular effects of hexobendine dihydrochloride (B599025) has explored its potential influence on metabolic and neuromuscular pathways. These areas of research, while not as extensively studied as its cardiovascular effects, provide additional insights into the compound's broader pharmacological profile.
Potential Influence on Glucose Metabolism Pathways
The influence of hexobendine dihydrochloride on glucose metabolism is primarily understood through its well-established mechanism as an inhibitor of adenosine uptake. By blocking the cellular reuptake of adenosine, hexobendine effectively increases the extracellular concentration of this nucleoside, thereby potentiating its physiological effects. Adenosine is a key regulator of energy homeostasis and has significant effects on glucose metabolism.
Research has demonstrated that under conditions of hypoxia, hexobendine can ameliorate adverse changes in myocardial energy substrates. nih.gov In a study investigating the effects of induced hypoxia in rats, the administration of hexobendine was found to significantly improve the hypoxia-induced decrease in myocardial glycogen (B147801) and glucose content. nih.gov This suggests that by potentiating the local effects of adenosine, which is released during hypoxic conditions, hexobendine helps to maintain the normal aerobic energy metabolism within the heart muscle. nih.gov
The observed effects in hypoxic cardiac tissue are detailed in the table below:
| Myocardial Substrate | Effect of Hypoxia | Effect of Hexobendine Administration During Hypoxia |
| Glycogen | Significant Decrease | Significant Improvement |
| Glucose | Significant Decrease | Significant Improvement |
| ATP | Significant Decrease | Significant Improvement |
| Creatine Phosphate | Significant Decrease | Significant Improvement |
| Lactate | Increase | Significant Improvement |
| Data sourced from a study on rat myocardials under induced hypoxic states. nih.gov |
While these findings highlight a clear influence on glucose and energy substrate preservation in the myocardium during stress, further research is needed to elucidate the specific effects of hexobendine on glucose metabolism pathways in other tissues and under normal physiological conditions. The primary mechanism is believed to be the potentiation of adenosine's effects, which can have varied and complex roles in regulating glucose uptake, utilization, and storage depending on the tissue and receptor subtype involved.
Mechanisms Underlying Effects on Neuromuscular Function
Currently, there is a notable lack of scientific literature and research findings detailing the specific mechanisms of action of this compound on neuromuscular function. Extensive searches of pharmacological and biomedical databases have not yielded studies that directly investigate the effects of this compound on the neuromuscular junction, skeletal muscle contraction, or neuromuscular transmission.
Therefore, the mechanisms underlying any potential effects of this compound on neuromuscular function remain uncharacterized. This represents a gap in the current understanding of the compound's pharmacological profile.
Preclinical Pharmacological and Toxicological Investigations
In Vitro Studies
Isolated Organ and Tissue Perfusion Models (e.g., isolated rat/rabbit heart, guinea-pig trachea)
Studies on isolated organ and tissue preparations have provided foundational insights into the pharmacological actions of Hexobendine (B1673226).
In the isolated, perfused rat heart , Hexobendine dihydrochloride (B599025) has been shown to exert significant negative chronotropic and inotropic effects. ajol.info This indicates a reduction in both heart rate and the force of cardiac muscle contraction. These effects are thought to contribute to a decrease in the heart's oxygen consumption. ajol.info
Investigations using isolated rabbit atria have demonstrated a protective effect of Hexobendine against hypoxia-induced cellular damage. Specifically, at a concentration of 5 × 10⁻⁶ g/ml, Hexobendine protected the atria from the decrease in contractility that typically follows the removal of oxygen. nih.gov However, it was also noted that Hexobendine did not antagonize the increase in contractility induced by catecholamines such as adrenaline and noradrenaline, except at higher concentrations (10⁻⁵ g/ml). nih.gov
In studies involving the guinea-pig trachea , Hexobendine has been identified as an adenosine (B11128) uptake blocking drug. scispace.comnih.govnih.gov Its presence greatly enhanced the spasmolytic (smooth muscle relaxing) potencies of adenosine and adenosine 5'-triphosphate (ATP). scispace.comnih.govnih.gov This suggests that Hexobendine interferes with the process of adenosine uptake in the tracheal tissue. scispace.comnih.gov
Interactive Table: Summary of Hexobendine Effects in Isolated Organ Models
| Tissue Model | Species | Key Finding | Reference |
|---|---|---|---|
| Perfused Heart | Rat | Negative chronotropic and inotropic effects | ajol.info |
| Atria | Rabbit | Protection against hypoxia-induced contractility loss | nih.gov |
Cellular Models (e.g., cerebral cortical neurons)
As of the latest review of scientific literature, specific studies detailing the direct effects of Hexobendine dihydrochloride on cellular models, such as cerebral cortical neurons, are not available. Further research is required to elucidate the pharmacological actions of this compound at the individual cell level within the central nervous system.
Effects on Cardiac Contractility and Myocardial Heat Production
This compound demonstrates a notable influence on cardiac contractility and the metabolic heat production of the myocardium.
In the isolated, perfused rat heart, a significant negative inotropic effect has been consistently observed. ajol.info This direct depressant effect on the cardiac muscle's contractile force is a key feature of its pharmacological profile. In vivo studies in anesthetized cats further support this, showing that while a low dose (0.25 mg/kg) did not influence cardiac contractility, larger doses (0.5 and 1.0 mg/kg) led to a decrease in myocardial contractility. nih.gov This was evidenced by a decreased rate of rise of the left ventricular pressure pulse (dp/dt). nih.gov
In conjunction with its effects on contractility, Hexobendine has been shown to decrease myocardial metabolic heat production in anesthetized cats. nih.gov This reduction in heat generated by the heart muscle is indicative of a decrease in its metabolic activity and oxygen consumption, which is consistent with the observed negative chronotropic and inotropic effects. nih.gov
In Vivo Animal Studies
Cardiovascular System Dynamics (e.g., myocardial blood flow, systemic arterial blood pressure response)
In vivo studies in animal models have been crucial in characterizing the dose-dependent effects of Hexobendine on the cardiovascular system.
In cats anesthetized with pentobarbitone sodium, a low dose of Hexobendine (0.25 mg/kg) was found to markedly increase myocardial blood flow. nih.gov This significant enhancement of blood supply to the heart muscle occurred without a corresponding change in systemic arterial blood pressure or cardiac contractility, and the effects were observed to last for approximately 45 minutes. nih.gov
However, the administration of larger doses of Hexobendine (0.5 and 1.0 mg/kg) resulted in a decrease in systemic arterial blood pressure. nih.gov This hypotensive effect was accompanied by a reduction in myocardial contractility. nih.gov
Interactive Table: Dose-Dependent Cardiovascular Effects of Hexobendine in Anesthetized Cats. nih.gov
| Dosage (mg/kg) | Myocardial Blood Flow | Systemic Arterial Blood Pressure | Cardiac Contractility |
|---|---|---|---|
| 0.25 | Markedly Increased | No Influence | No Influence |
| 0.5 | Not specified | Decreased | Decreased |
Cerebrovascular System Dynamics (e.g., cerebral blood flow in dogs, monkeys, cats)
The effects of Hexobendine on the cerebrovascular system have been a subject of investigation in various animal models, although detailed comparative data remains somewhat limited in publicly available literature.
Studies have been conducted to assess the impact of Hexobendine on cerebral blood flow in dogs . nih.gov These investigations aimed to differentiate the direct effects of the drug on cerebral blood vessels from indirect effects related to changes in cerebral oxidative metabolism.
The cerebrovascular hemodynamics following Hexobendine administration have also been examined in rhesus monkeys .
Assessment of Neuromuscular Function in Animal Models
Detailed preclinical studies assessing the specific effects of this compound on neuromuscular function in animal models are not extensively available in publicly accessible scientific literature. Investigations focusing on parameters such as muscle strength, coordination, or direct effects on the neuromuscular junction have not been prominently reported.
Metabolic Investigations (e.g., glucose metabolism studies)
Specific research centered on the effects of this compound on glucose metabolism, such as glucose uptake or carbohydrate metabolism, is not well-documented in available studies. However, broader metabolic investigations have been conducted. In studies using cats anesthetized with pentobarbitone sodium, this compound was observed to typically decrease myocardial metabolic heat production, indicating an influence on cardiac metabolism.
Pharmacokinetic and Elimination Profiles (e.g., radiolabelled studies in rats)
The pharmacokinetics of Hexobendine have been characterized through studies using radiolabelled compounds in rats. Following intravenous administration of ¹⁴C-labelled Hexobendine, the compound's distribution, concentration in various tissues, and elimination half-life were determined.
Within the first 81 minutes after administration, unchanged Hexobendine constituted a significant portion of the radioactivity in several organs. nih.gov The serum concentration of Hexobendine declined with a distribution half-life of 7 minutes and an elimination half-life of 45 minutes. nih.gov The compound showed significant accumulation in certain tissues compared to serum levels shortly after administration. nih.gov
Table 1: Percentage of Unchanged Hexobendine in Rat Tissues (up to 81 min post-injection)
| Tissue | Percentage of ¹⁴C-Activity as Unchanged Hexobendine |
|---|---|
| Lung | 70-90% |
| Heart | 70-90% |
| Skeletal Muscle | 70-90% |
| Spleen | 70-90% |
| Brain | 70-90% |
| Kidneys | < 70% |
| Erythrocytes | < 70% |
| Serum | < 50% |
| Liver | < 50% |
Data sourced from studies on ¹⁴C-labelled Hexobendine in rats. nih.gov
Table 2: Tissue-to-Serum Concentration Ratio of Hexobendine (3 min post-injection)
| Tissue | Tissue/Serum Ratio |
|---|---|
| Lung | 69 |
| Kidneys | 20 |
| Heart | 7 |
| Spleen | 5 |
| Liver | 4 |
| Skeletal Muscle | 4 |
| Erythrocytes | 1.2 |
| Brain | 0.7 |
Data reflects the concentration of Hexobendine in various organs relative to the serum concentration 3 minutes after intravenous administration in rats. nih.gov
Elimination studies using both ¹⁴C and ³H-labelled Hexobendine in rats showed that under specific experimental conditions, 99-100% of the administered radioactivity was recovered in excretion products. nih.gov The elimination profile indicated that only 1% of the injected ¹⁴C could be detected in the analyzed materials 12 hours after administration. nih.gov
Absence of Antagonistic Effects on Catecholamine Responses
Investigations have demonstrated that this compound does not act as an antagonist to catecholamines. In studies involving cats, Hexobendine did not counteract the systemic and myocardial effects induced by infusions of adrenaline and noradrenaline. nih.gov Furthermore, in isolated rabbit atria, Hexobendine did not antagonize the increase in contractility caused by these catecholamines, except at high concentrations (10⁻⁵ g/ml). nih.gov
Clinical Research and Therapeutic Efficacy
Exploratory Clinical Studies
Exploratory clinical studies have been conducted to investigate the therapeutic potential of hexobendine (B1673226) dihydrochloride (B599025) in various conditions, primarily focusing on its vasodilatory and metabolic effects. These investigations have ranged from its use as a standalone agent to its inclusion in multi-ingredient formulations for complex disorders. The following sections detail the available clinical research findings for specific indications.
Idiopathic Sudden Sensorural Hearing Loss (ISSHL): Efficacy and Methodological Considerations
Specific clinical trials focusing exclusively on hexobendine dihydrochloride for ISSHL are not well-documented in publicly available literature. The therapeutic rationale is based on the hypothesis that improving blood supply to the inner ear could potentially reverse or mitigate the effects of ischemia, which is one of the presumed causes of ISSHL. Despite this plausible mechanism, the clinical efficacy of this approach has not been definitively established.
A summary of the general findings on vasodilators in ISSHL from systematic reviews is presented below:
| Study Focus | Key Findings | Methodological Considerations |
| Efficacy of Vasodilators in ISSHL | No consistent, statistically significant improvement in hearing outcomes compared to placebo or other treatments. | - Small sample sizes in individual studies.- High degree of heterogeneity in the types of vasodilators used, dosage, and duration of treatment.- Lack of standardized outcome measures.- High rate of spontaneous recovery in ISSHL complicates the assessment of treatment effects. |
| Combination Therapy | Some studies suggest a potential benefit when vasodilators are used in combination with corticosteroids. | - Difficult to attribute the observed effects solely to the vasodilator component.- Need for well-designed, large-scale randomized controlled trials to confirm these findings. |
Due to the lack of specific and high-quality clinical trial data for this compound in the treatment of ISSHL, its efficacy for this indication remains unproven.
Evaluation as a Component of Multi-ingredient Preparations for Cerebrovascular Disorders
This compound has been a component of multi-ingredient pharmaceutical preparations, such as Instenon, which also typically contain etofylline (B1671713) and proxyphylline. These combination therapies have been used, particularly in some European countries, for the management of cerebrovascular disorders, including cerebral insufficiency and post-stroke conditions. The therapeutic goal of these preparations is to leverage the synergistic effects of their components to improve cerebral blood flow and metabolism.
Early clinical observations from the 1970s investigated the physiological effects of hexobendine on cerebral circulation. A preliminary study observed that hexobendine could influence cerebral blood flow and metabolism in patients with ischemic cerebrovascular disease. However, these were initial, small-scale studies and not large, randomized controlled trials designed to definitively establish clinical efficacy.
Clinical studies on multi-ingredient preparations containing hexobendine have reported some positive outcomes in patients with cerebrovascular disorders, but these studies are often characterized by methodological limitations.
| Preparation | Indication | Reported Outcomes | Methodological Considerations |
| Instenon (Hexobendine, Etofylline, Proxyphylline) | Cerebrovascular insufficiency, post-stroke recovery | Improvements in symptoms such as dizziness, headache, and cognitive function. | - Many studies are older and may not meet current standards for clinical trial design.- Often lack a placebo control group.- Small sample sizes.- Difficulty in attributing the effects to a single component of the formulation. |
Other Investigational Indications and Clinical Trial Phases
Information regarding other specific investigational indications for this compound and its progression through the formal phases of clinical trials (Phase I, II, III) is scarce in the public domain. The developmental history of hexobendine is not as transparent as that of drugs that have undergone the stringent regulatory review processes of agencies like the U.S. Food and Drug Administration (FDA).
From the available information, it can be inferred that hexobendine has been on the market in countries such as Austria and Germany, suggesting that it has undergone some form of clinical evaluation to meet the regulatory requirements of those nations at the time of its introduction. However, detailed data from these historical clinical trials are not readily accessible.
The following table summarizes the likely, though not definitively documented, clinical trial phases for its use in cerebrovascular disorders, based on its marketing history in certain regions.
| Clinical Trial Phase | Focus | Status of this compound |
| Phase I | Safety, tolerability, and pharmacokinetics in healthy volunteers. | Likely completed for its use in cerebrovascular disorders, given its marketing history. Specific data is not widely available. |
| Phase II | Efficacy in a small group of patients and further safety evaluation. | Presumed to have been conducted for cerebrovascular indications. |
| Phase III | Large-scale, multicenter trials to confirm efficacy and monitor adverse reactions. | The extent to which large-scale, modern Phase III trials were conducted is unclear. |
| Phase IV | Post-marketing surveillance. | As the drug has been available in some markets, post-marketing data likely exists but is not systematically reported in international literature. |
There is no substantial evidence to suggest that this compound has been formally investigated in recent, large-scale clinical trials for other indications beyond cerebrovascular disorders. Its absence from the U.S. and U.K. markets also indicates that it has not been submitted for or has not passed the regulatory hurdles in these countries.
Pharmacological Interactions and Polypharmacy Considerations
Interactions with Adenosine (B11128) Pathway Modulators
Hexobendine's primary mechanism of action involves the inhibition of adenosine uptake into erythrocytes and endothelial cells. cymitquimica.com This leads to an increase in the extracellular concentration of adenosine, thereby potentiating its physiological and pharmacological effects. nih.gov Research has demonstrated that hexobendine (B1673226) enhances adenosine-induced coronary vasodilation and its negative chronotropic (heart rate-lowering) effects. nih.gov
This interaction is of significant clinical importance. Co-administration of hexobendine with other drugs that modulate the adenosine pathway, such as dipyridamole (B1670753), which also inhibits adenosine uptake, could lead to a synergistic and potentially excessive response to endogenous or exogenous adenosine. This could manifest as profound vasodilation, hypotension, and bradycardia. Therefore, caution is advised when combining hexobendine with other adenosine pathway modulators.
Interactions with Other Vasodilators and Cardiovascular Agents
When used in combination with other vasodilators, hexobendine is expected to produce synergistic hypotensive effects. This is particularly relevant for organic nitrates, such as isosorbide (B1672297) mononitrate, where hexobendine has been shown to increase their vasodilatory activities. drugbank.com The combination of these agents can lead to a more pronounced reduction in blood pressure than either agent alone. While this can be therapeutically beneficial in managing conditions like angina pectoris, it also increases the risk of symptomatic hypotension. journals.co.za
In a clinical trial, hexobendine was used in conjunction with other anti-anginal drugs, including glyceryl trinitrate, propranolol (B1214883) (a beta-blocker), and erythrityl tetranitrate, to manage angina pectoris. journals.co.za The study suggested that hexobendine could be a useful addition to existing therapeutic regimens. journals.co.za The complementary mechanisms of action—hexobendine's potentiation of adenosine and the direct vasodilatory or heart rate-lowering effects of other agents—can lead to enhanced anti-anginal efficacy. heartonline.org.au However, the potential for additive side effects, such as excessive bradycardia with beta-blockers, must be considered.
Hexobendine can potentiate the hypotensive effects of other cardiovascular drugs. For instance, it has been noted that iloprost, a prostacyclin analogue with vasodilatory properties, may have its hypotensive activities increased by hexobendine. drugbank.com This underscores the need for careful blood pressure monitoring when these drugs are used concomitantly. The additive vasodilation can lead to a greater risk of orthostatic hypotension and related symptoms such as dizziness and syncope.
As previously mentioned, hexobendine can enhance the vasodilatory effects of other medications. A notable example is its interaction with isosorbide mononitrate, where hexobendine may increase its vasodilatory activities. drugbank.com This potentiation is likely due to the complementary mechanisms of vasodilation, with hexobendine increasing local adenosine levels and nitrates providing an exogenous source of nitric oxide, both of which are potent vasodilators. escardio.orgcbsmd.cn
Implications for Combination Therapies and Patient Monitoring
The use of hexobendine in combination therapies, particularly in patients with cardiovascular disease who are often on multiple medications, requires a thorough understanding of its interaction profile and diligent patient monitoring. nih.gov The potential for significant pharmacodynamic interactions necessitates a cautious approach to avoid adverse outcomes. researchgate.net
Given the risk of additive hypotensive and bradycardic effects, careful monitoring of hemodynamic parameters is crucial when hexobendine is co-administered with other cardiovascular agents. nih.gov This includes regular monitoring of blood pressure and heart rate, especially at the initiation of combination therapy or with dose adjustments. heartonline.org.au Patients should be educated about the signs and symptoms of hypotension and advised to report any occurrences of dizziness, lightheadedness, or fainting.
For patients on combination therapy with drugs that have a narrow therapeutic index, such as digoxin (B3395198), therapeutic drug monitoring may be warranted to prevent toxicity. nih.govresearchgate.net Although specific interactions between hexobendine and digoxin have not been extensively documented, the potential for altered hemodynamics could indirectly affect the disposition and effects of other cardiac medications.
The following table summarizes key interaction considerations for hexobendine dihydrochloride (B599025):
| Interacting Drug/Drug Class | Potential Effect | Clinical Consideration |
| Adenosine Pathway Modulators (e.g., Dipyridamole) | Potentiated adenosine effects (vasodilation, bradycardia) | Increased risk of hypotension and bradycardia. Use with caution. |
| Organic Nitrates (e.g., Isosorbide Mononitrate) | Increased vasodilatory and hypotensive effects | Monitor for excessive hypotension. Adjust dosage as needed. |
| Beta-Blockers (e.g., Propranolol) | Additive anti-anginal effects; potential for excessive bradycardia and hypotension | Monitor heart rate and blood pressure closely. |
| Calcium Channel Blockers | Potential for additive hypotensive and anti-anginal effects | Monitor for signs of excessive vasodilation and hypotension. |
| Other Vasodilators (e.g., Iloprost) | Increased hypotensive activities | Close monitoring of blood pressure is recommended. |
Future Directions and Unanswered Questions in Hexobendine Dihydrochloride Research
Elucidation of Complete Molecular and Receptor-Level Mechanisms
While Hexobendine (B1673226) Dihydrochloride (B599025) is known to act as a vasodilator, a comprehensive understanding of its molecular and receptor-level interactions is still being pieced together. Future research will need to focus on several key areas to fully elucidate its mechanism of action. A primary area of investigation is its role as an adenosine (B11128) reuptake inhibitor. Studies have shown that hexobendine can inhibit the uptake of adenosine by erythrocytes, which may contribute to its coronary vasodilating effects by increasing the local concentration of this potent vasodilator. Further research is needed to identify the specific transporters involved and the precise nature of this inhibition.
Beyond its effects on adenosine, the potential for Hexobendine Dihydrochloride to interact with other cellular signaling pathways remains an open question. Investigating its effects on phosphodiesterases (PDEs), enzymes that play a crucial role in second messenger signaling, could reveal additional mechanisms contributing to its pharmacological profile. Similarly, exploring any direct or indirect calcium channel blocking activity is warranted, as this is a common mechanism for many vasodilators. A deeper understanding of these fundamental mechanisms is critical for optimizing its therapeutic use and identifying new clinical applications.
Advanced Preclinical Modeling for Specific Therapeutic Areas
The potential neuroprotective and neuromuscular effects of this compound are intriguing areas for future preclinical investigation. The development and utilization of advanced in vitro and in vivo models will be instrumental in exploring these possibilities.
For neuroprotection , researchers can leverage sophisticated cell-based assays and animal models of neurodegenerative diseases. In vitro models, such as primary neuronal cultures and organoids subjected to stressors like glutamate-induced excitotoxicity or oxidative stress, can provide initial insights into the compound's ability to protect neurons from damage. Promising results from these studies would then warrant investigation in established animal models of conditions like Alzheimer's disease, Parkinson's disease, or ischemic stroke to assess its efficacy in a more complex biological system.
In the realm of neuromuscular disorders , the application of this compound in models of diseases such as amyotrophic lateral sclerosis (ALS) or muscular dystrophies could uncover novel therapeutic potential. Preclinical studies in these models would focus on evaluating the compound's ability to improve muscle function, reduce inflammation, and protect motor neurons. The insights gained from these advanced preclinical models will be crucial in determining the feasibility of translating these findings into clinical applications for these debilitating conditions.
Rigorous Clinical Trials in Under-explored or Inconclusive Indications
While this compound has been used for conditions like angina pectoris, its efficacy in other areas remains to be definitively established through rigorous clinical trials. Two such areas of significant interest are Idiopathic Sudden Sensorineural Hearing Loss (ISSHL) and disorders of glucose metabolism.
For ISSHL , a condition characterized by a sudden and unexplained loss of hearing, the evidence for the effectiveness of vasodilators is currently conflicting. Future clinical trials for this compound in this indication should be designed with robust methodologies, including larger patient cohorts, standardized treatment protocols, and clearly defined outcome measures to provide conclusive evidence of its therapeutic benefit.
The potential impact of this compound on glucose metabolism is another area ripe for exploration. Given its effects on cellular energy metabolism, investigating its influence on glucose uptake and insulin (B600854) sensitivity is a logical next step. Well-designed clinical trials in individuals with metabolic syndrome or type 2 diabetes could reveal a novel therapeutic application for this compound, potentially addressing a significant global health challenge.
Investigation of Long-term Outcomes and Disease Modification Potential
The majority of existing data on this compound focuses on its acute or short-term effects. A critical gap in our understanding is its long-term impact and potential to modify the course of chronic diseases. Future research must incorporate longitudinal studies to assess the sustained efficacy and safety of chronic administration.
Investigating the long-term outcomes of this compound treatment in conditions like stable angina or peripheral artery disease will provide valuable insights into its role in managing these chronic conditions. Furthermore, exploring its disease modification potential is a key priority. For instance, in the context of cardiovascular disease, researchers could investigate whether long-term treatment with this compound can lead to favorable remodeling of blood vessels or a reduction in the progression of atherosclerosis. Such studies are essential to determine if the benefits of this compound extend beyond symptomatic relief to altering the underlying pathology of diseases.
Development of Novel Analogs and Derivatives with Enhanced Selectivity or Efficacy
The development of novel analogs and derivatives of this compound represents a promising avenue for improving its therapeutic profile. Through medicinal chemistry approaches, researchers can aim to create new molecules with enhanced selectivity for specific molecular targets or improved efficacy.
By systematically modifying the chemical structure of Hexobendine, it may be possible to design derivatives that are more potent inhibitors of adenosine uptake or that exhibit a more favorable interaction with other targets like specific phosphodiesterase isoforms. Structure-activity relationship (SAR) studies will be crucial in identifying the key chemical features responsible for its pharmacological effects, guiding the rational design of new compounds. The ultimate goal of this research is to develop second-generation molecules with an optimized balance of efficacy and safety, potentially leading to improved treatments for a range of conditions.
Role in Personalized Medicine Approaches and Biomarker Identification
The advent of personalized medicine offers a new paradigm for optimizing drug therapy, and this compound is no exception. Future research should focus on identifying biomarkers that can predict a patient's response to treatment, allowing for a more tailored therapeutic approach.
Q & A
Q. How is hexobendine dihydrochloride chemically identified, and what analytical methods are recommended for purity validation?
this compound (CAS 50-62-4) is a salt formed by combining the base compound with two hydrochloric acid molecules, as indicated by its "dihydrochloride" nomenclature . For purity validation, researchers should use high-performance liquid chromatography (HPLC) or gas chromatography with flame ionization detection (GC-FID), calibrated against certified reference standards. Batch-specific Certificates of Analysis (COA) should include retention times, peak area ratios, and impurity profiles (e.g., residual solvents, byproducts) .
Q. What is the mechanism of action of this compound in modulating adenosine uptake, and how can this be experimentally validated?
this compound inhibits adenosine uptake transporters, potentiating extracellular adenosine levels. This mechanism can be validated using in vitro tracheal smooth muscle relaxation assays in guinea pigs, where hexobendine enhances the spasmolytic effects of adenosine and ATP. Propranolol controls should be included to rule out β-adrenergic interference, and dose-response curves should compare results with other adenosine uptake blockers like dipyridamole .
Q. What solvent systems are optimal for preparing stable this compound solutions in experimental settings?
this compound is typically solubilized in aqueous buffers (e.g., phosphate-buffered saline) at neutral pH. For hydrophobic assays, co-solvents like methanol or dimethyl sulfoxide (DMSO) may be used at concentrations ≤1% (v/v) to avoid cellular toxicity. Stability studies should monitor degradation via UV-Vis spectroscopy or mass spectrometry under varying temperatures (4°C vs. 25°C) and light exposure .
Q. How should researchers design in vitro models to assess this compound’s interaction with adenosine receptors?
Use cell lines expressing adenosine A1/A2A receptors (e.g., HEK293 transfected with human receptors). Pre-treat cells with this compound (1–10 µM) for 30 minutes, then measure cAMP levels via ELISA after adenosine stimulation. Include controls with selective receptor antagonists (e.g., DPCPX for A1) to confirm receptor-specific effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s variable efficacy across different purine derivatives?
Contradictory data (e.g., enhanced ATP efficacy but reduced inosine/guanosine effects) may arise from substrate-specific transporter affinities. To address this:
- Perform competitive binding assays with radiolabeled adenosine and varying purine derivatives.
- Use computational docking simulations to compare hexobendine’s binding site interactions with different substrates.
- Validate findings in knockout models of adenosine transporters (e.g., ENT1/ENT2-deficient cells) .
Q. What methodologies are recommended for quantifying this compound’s stability in biological matrices during pharmacokinetic studies?
Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., Perphenazine D8 dihydrochloride analogs). Validate methods per ICH guidelines for linearity (1–100 ng/mL), precision (CV ≤15%), and recovery rates (>80%). Assess stability under freeze-thaw cycles and long-term storage (-80°C) .
Q. How can this compound’s efficacy be enhanced in in vivo ischemia-reperfusion injury models?
Co-administer hexobendine with adenosine receptor agonists (e.g., CGS21680 for A2A) to amplify cytoprotective effects. Use osmotic pumps for sustained release and measure biomarkers like lactate dehydrogenase (LDH) and troponin levels. Include dose-ranging studies to balance efficacy with potential hypotensive side effects .
Q. What experimental strategies mitigate batch-to-batch variability in this compound’s biological activity?
- Source batches with >99% purity (verified via COA and orthogonal methods like NMR).
- Pre-test each batch in a standardized in vitro assay (e.g., adenosine uptake inhibition in erythrocytes).
- Use statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers .
Q. How does the dihydrochloride salt form influence hexobendine’s pharmacokinetics compared to its free base?
The dihydrochloride form improves aqueous solubility and bioavailability. Compare dissolution profiles using USP Apparatus 2 (paddle method) at 37°C in simulated gastric fluid (pH 1.2). Measure plasma concentration-time curves in rodent models to calculate AUC and Cmax differences .
Q. What advanced techniques elucidate this compound’s molecular interactions with LSD1 or other epigenetic targets?
Employ surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff). Pair with chromatin immunoprecipitation sequencing (ChIP-seq) to assess histone methylation changes (e.g., H3K4me2) in treated vs. untreated cancer cell lines .
Methodological Notes
- Contradiction Management : Always cross-validate findings using multiple assays (e.g., functional in vitro assays + computational modeling) .
- Regulatory Compliance : Adhere to OSHA standards for handling hydrochloride derivatives, including proper ventilation and PPE .
- Data Reproducibility : Publish raw datasets and detailed protocols (e.g., exact buffer compositions, incubation times) to facilitate replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
